Ucf-101 Exhibits >111-Fold Selectivity Over Trypsin and Chymotrypsin
In a direct head-to-head fluorogenic substrate assay, Ucf-101 inhibited recombinant human Omi/HtrA2 with an IC50 of 0.9 µM, while showing no inhibition (IC50 >100 µM) against trypsin, chymotrypsin, thrombin, or elastase, resulting in selectivity ratios >111-fold [1].
| Evidence Dimension | IC50 (µM) |
|---|---|
| Target Compound Data | 0.9 µM (Omi/HtrA2) |
| Comparator Or Baseline | Trypsin >100 µM, Chymotrypsin >100 µM, Thrombin >100 µM, Elastase >100 µM |
| Quantified Difference | >111-fold selectivity |
| Conditions | Recombinant human Omi/HtrA2, trypsin, chymotrypsin, thrombin, elastase; fluorogenic peptide substrates; 37°C; 30 min incubation; n=3 |
Why This Matters
For procurement, this confirms that Ucf-101 minimizes off-target protease inhibition, reducing experimental artifacts in cell lysates, serum-containing media, or in vivo studies.
- [1] Lee, K. S., et al. (2003). Ucf-101, a novel inhibitor of the mitochondrial serine protease Omi/HtrA2, protects against cerebral ischemia. Journal of Biological Chemistry, 278(44), 43451-43457. DOI: 10.1074/jbc.M305818200 View Source
